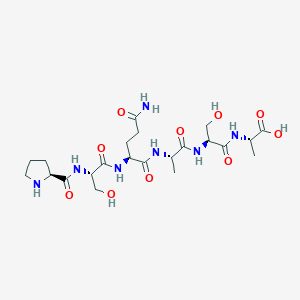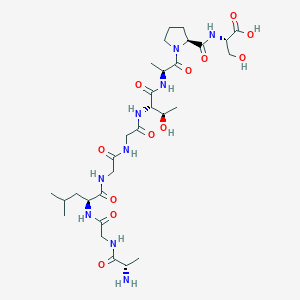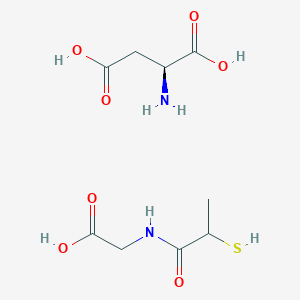
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid is a compound that combines two distinct chemical structures. The first part, (2S)-2-aminobutanedioic acid, is an amino acid derivative, while the second part, 2-(2-sulfanylpropanoylamino)acetic acid, is a sulfhydryl acylated derivative of glycine
Métodos De Preparación
The synthesis of (2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves multiple steps. The synthetic routes typically include the acylation of glycine with a sulfanylpropanoyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry and yield of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfanyl and amino groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying amino acid derivatives and their interactions with enzymes and other biomolecules. In industry, it is used in the formulation of pharmaceutical excipients to improve drug solubility, bioavailability, and stability .
Mecanismo De Acción
The mechanism of action of (2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. The amino acid derivative part of the compound can interact with enzymes and receptors, influencing various biochemical pathways . These interactions contribute to the compound’s effects in biological systems.
Comparación Con Compuestos Similares
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid can be compared with other similar compounds, such as other amino acid derivatives and sulfhydryl-containing molecules. Similar compounds include cysteine, homocysteine, and glutathione, which also contain sulfhydryl groups and play important roles in biological systems . The uniqueness of this compound lies in its combined structure, which allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Propiedades
Número CAS |
921199-94-2 |
|---|---|
Fórmula molecular |
C9H16N2O7S |
Peso molecular |
296.30 g/mol |
Nombre IUPAC |
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C5H9NO3S.C4H7NO4/c1-3(10)5(9)6-2-4(7)8;5-2(4(8)9)1-3(6)7/h3,10H,2H2,1H3,(H,6,9)(H,7,8);2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |
Clave InChI |
PIHOEQPUVCYWJZ-WNQIDUERSA-N |
SMILES isomérico |
CC(C(=O)NCC(=O)O)S.C([C@@H](C(=O)O)N)C(=O)O |
SMILES canónico |
CC(C(=O)NCC(=O)O)S.C(C(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


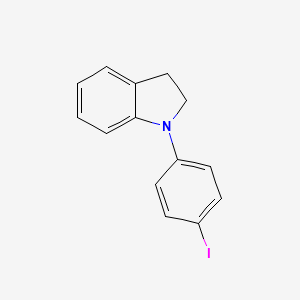
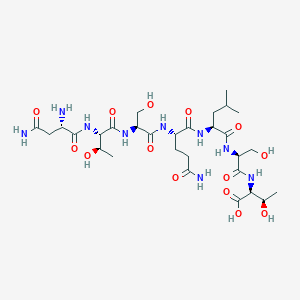
![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)
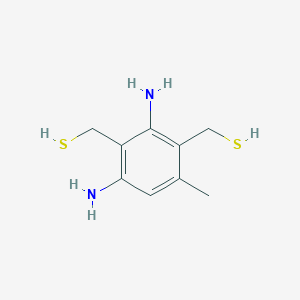
![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
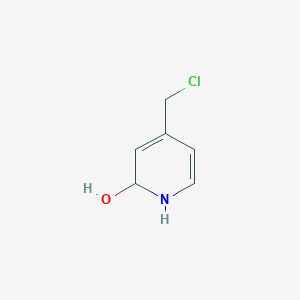
![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
